Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-
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Overview
Description
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring, a hydroxyethylamino group, and a diethoxyphenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diethoxyphenylacetyl intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate acetylating agent under acidic or basic conditions.
Cyclohexenone formation: The intermediate is then subjected to a cyclization reaction to form the cyclohexenone ring.
Introduction of the hydroxyethylamino group: The final step involves the reaction of the cyclohexenone intermediate with an appropriate amine, such as ethanolamine, under controlled conditions to introduce the hydroxyethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Mescaline: A related compound with psychoactive properties.
Bevantolol: A beta-blocker synthesized using similar intermediates.
Uniqueness
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(2-HYDROXYETHYL)AMINO]-2-CYCLOHEXEN-1-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H27NO5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-(2-hydroxyethylimino)cyclohexan-1-one |
InChI |
InChI=1S/C20H27NO5/c1-3-25-18-9-8-14(13-19(18)26-4-2)12-17(24)20-15(21-10-11-22)6-5-7-16(20)23/h8-9,13,22,24H,3-7,10-12H2,1-2H3/b20-17-,21-15? |
InChI Key |
ZPUSTCNPNFSPBZ-SWZPCTOVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NCCO)CCCC2=O)/O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NCCO)CCCC2=O)O)OCC |
Origin of Product |
United States |
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